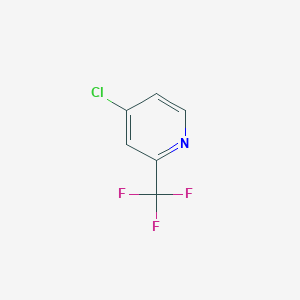

4-Chloro-2-(Trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZINIBTZNSPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563692 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-14-6 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-2-(Trichloromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Chloro-2-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound can be approached through several pathways, primarily originating from 2-picoline. This document details the most common synthetic strategies, providing experimental protocols and quantitative data to facilitate laboratory application.

Executive Summary

The synthesis of this compound from 2-picoline precursors is a multi-step process that can be broadly categorized into two main strategies:

-

Direct Halogenation of 2-Picoline: This classic approach involves the exhaustive chlorination of the methyl group of 2-picoline to form a trichloromethyl group, followed by a halogen exchange reaction (fluorination) to yield the trifluoromethyl group. The final step is the selective chlorination of the pyridine ring at the 4-position.

-

Ring Construction and Functional Group Interconversion: An alternative strategy involves the synthesis of a pre-functionalized pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups through various chemical transformations. A notable example is the Sandmeyer reaction of 4-Amino-2-(trifluoromethyl)pyridine.

This guide will focus on the most established and practical of these routes, providing detailed experimental procedures and data.

Synthetic Pathways

Two primary, viable pathways for the synthesis of this compound from picoline precursors are outlined below.

Pathway 1: Halogenation of 2-Picoline

This pathway involves a three-step sequence starting from 2-picoline.

Pathway 2: Synthesis via Sandmeyer Reaction

This alternative pathway involves the synthesis of an amino-substituted trifluoromethylpyridine intermediate, followed by a Sandmeyer reaction to introduce the chlorine atom.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1A: Chlorination of 2-Picoline to 2-(Trichloromethyl)pyridine

The exhaustive chlorination of the methyl group of 2-picoline can be achieved through liquid-phase chlorination using chlorine gas, often with a catalyst and/or under UV irradiation.

Experimental Protocol:

A solution of 2-picoline in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a mechanical stirrer. A catalytic amount of a Lewis acid, such as ferric chloride, can be added. Gaseous chlorine is bubbled through the solution at a controlled rate while the mixture is heated to reflux and irradiated with a UV lamp. The reaction is monitored by GC analysis until the starting material is consumed. Upon completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with nitrogen. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[1][2]

| Parameter | Value | Reference |

| Starting Material | 2-Picoline | |

| Reagents | Chlorine (gas), Ferric Chloride (catalyst) | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | Reflux | |

| Initiation | UV irradiation | [2] |

| Reaction Time | Monitored by GC | |

| Yield | Moderate to good |

Step 1B: Fluorination of 2-(Trichloromethyl)pyridine to 2-(Trifluoromethyl)pyridine

The conversion of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange reaction using a fluorinating agent such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).

Experimental Protocol (using SbF₃):

2-(Trichloromethyl)pyridine is mixed with a stoichiometric excess of antimony trifluoride in a reaction vessel equipped with a distillation head. A catalytic amount of antimony pentachloride (SbCl₅) can be added to facilitate the reaction. The mixture is heated, and the 2-(trifluoromethyl)pyridine product is distilled off as it is formed. The crude product is then washed with aqueous HCl to remove any remaining antimony salts, followed by a wash with a dilute base (e.g., NaHCO₃ solution) and water. The organic layer is dried over anhydrous magnesium sulfate and purified by distillation.

Experimental Protocol (using HF):

This reaction is conducted in a pressure-resistant autoclave. 2-(Trichloromethyl)pyridine is charged into the autoclave along with a catalyst such as ferric chloride. Anhydrous hydrogen fluoride is then introduced, and the autoclave is sealed and heated. The reaction is maintained at an elevated temperature and pressure for several hours. After cooling and venting the excess HF, the crude product is isolated and purified.[3][4]

| Parameter | Value (SbF₃ method) | Value (HF method) | Reference |

| Starting Material | 2-(Trichloromethyl)pyridine | 2-(Trichloromethyl)pyridine | |

| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | Anhydrous Hydrogen Fluoride (HF), Ferric Chloride (catalyst) | [5],[3][4] |

| Temperature | Distillation temperature of product | 100-250 °C | [4] |

| Pressure | Atmospheric | 1.0-15.0 MPa | [4] |

| Reaction Time | N/A (distilled as formed) | 5-20 hours | [4] |

| Yield | Good | High |

Step 2A: Nitration of 2-(Trifluoromethyl)pyridine to 4-Nitro-2-(trifluoromethyl)pyridine

The nitration of 2-(trifluoromethyl)pyridine at the 4-position is a key step in the Sandmeyer route.

Experimental Protocol:

To a mixture of fuming nitric acid and concentrated sulfuric acid, 2-(trifluoromethyl)pyridine is added dropwise at a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is carefully heated and maintained at an elevated temperature for several hours. The reaction is then cooled and poured onto ice, followed by neutralization with a base (e.g., sodium carbonate or ammonium hydroxide). The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Parameter | Value |

| Starting Material | 2-(Trifluoromethyl)pyridine |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10 °C (addition), elevated temperature for reaction |

| Reaction Time | Several hours |

| Yield | Moderate |

Step 2B: Reduction of 4-Nitro-2-(trifluoromethyl)pyridine to 4-Amino-2-(trifluoromethyl)pyridine

The reduction of the nitro group to an amine can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.

Experimental Protocol:

4-Nitro-2-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC or GC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)pyridine, which can be used in the next step without further purification or can be recrystallized.

| Parameter | Value |

| Starting Material | 4-Nitro-2-(trifluoromethyl)pyridine |

| Reagents | Hydrogen (H₂), Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | Atmospheric or slightly elevated |

| Reaction Time | Monitored by TLC/GC |

| Yield | High to quantitative |

Step 3: Sandmeyer Reaction of 4-Amino-2-(trifluoromethyl)pyridine

The Sandmeyer reaction provides an efficient method for the conversion of the amino group to a chloro group.[6][7]

Experimental Protocol:

4-Amino-2-(trifluoromethyl)pyridine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5 °C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid, which is also maintained at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is typically extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water and brine, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or vacuum distillation.[8]

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2-(trifluoromethyl)pyridine | |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) | [7] |

| Temperature | 0-5 °C (diazotization and initial coupling), then room temperature | [8] |

| Reaction Time | Several hours | |

| Yield | Good |

Conclusion

The synthesis of this compound from 2-picoline precursors can be achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, reaction conditions, and scale of production. The direct halogenation route is atom-economical but may require harsh conditions and specialized equipment for handling gaseous reagents. The Sandmeyer reaction route involves more steps but utilizes well-established and generally high-yielding reactions. This guide provides the fundamental protocols and data for these transformations to aid researchers in the successful synthesis of this important chemical intermediate.

References

- 1. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]

- 2. GB957276A - Process for the production of chlorine derivatives of alpha-picoline and novel 2-(trichloromethyl) pyridines - Google Patents [patents.google.com]

- 3. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]

- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

The Chloro Group in 4-Chloro-2-(trifluoromethyl)pyridine: A Gateway for Diverse Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is a key aspect of molecular design and optimization. Among the vast array of substituted pyridines, 4-Chloro-2-(trifluoromethyl)pyridine stands out as a versatile building block. The presence of a strongly electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the chloro group at the 4-position, making it a prime site for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the chloro group in this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the potent inductive effect of the trifluoromethyl group, renders the 4-position highly susceptible to nucleophilic attack. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloro group is displaced by a variety of nucleophiles.

The general mechanism for the SNAr reaction at the 4-position of this compound proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and further stabilization by the trifluoromethyl group. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions with N-Nucleophiles

The displacement of the chloro group by nitrogen-based nucleophiles is a widely used transformation. This reaction provides a direct route to various 4-amino-2-(trifluoromethyl)pyridine derivatives, which are important intermediates in the synthesis of pharmaceuticals.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ammonia | 4-Amino-2-(trifluoromethyl)pyridine | 28% aq. NH3, THF, 150 °C | Not specified |

| Primary Amines | N-Alkyl/Aryl-4-amino-2-(trifluoromethyl)pyridine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | Varies |

| Secondary Amines | N,N-Dialkyl-4-amino-2-(trifluoromethyl)pyridine | Base (e.g., Et3N), Solvent (e.g., CH3CN), Heat | Varies |

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)pyridine

In a pressure vessel, this compound is dissolved in a suitable solvent such as tetrahydrofuran (THF). An excess of aqueous ammonia (e.g., 28% solution) is added. The vessel is sealed and heated to a temperature of around 150°C for several hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by chromatography or recrystallization to afford 4-Amino-2-(trifluoromethyl)pyridine.

Reactions with O-Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the chloro group to form the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic species.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium Methoxide | 4-Methoxy-2-(trifluoromethyl)pyridine | CH3ONa, CH3OH, Reflux | High |

| Sodium Phenoxide | 4-Phenoxy-2-(trifluoromethyl)pyridine | PhONa, DMF, 100 °C | Good |

Experimental Protocol: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine

To a solution of sodium methoxide in methanol, this compound is added. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give 4-Methoxy-2-(trifluoromethyl)pyridine, which can be further purified by distillation or chromatography.

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions and react readily with this compound to produce the corresponding thioethers.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium Thiophenoxide | 4-(Phenylthio)-2-(trifluoromethyl)pyridine | PhSNa, DMF, Room Temperature | Excellent |

Experimental Protocol: Synthesis of 4-(Phenylthio)-2-(trifluoromethyl)pyridine

To a solution of thiophenol in a polar aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride is added to generate the thiophenoxide in situ. This compound is then added to the reaction mixture, which is stirred at room temperature for a few hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield 4-(Phenylthio)-2-(trifluoromethyl)pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group in this compound also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 4-position.

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position.

| Boronic Acid/Ester | Product | Reaction Conditions | Yield (%) |

| Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)pyridine | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C | Good |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)-2-(trifluoromethyl)pyridine | Pd(dppf)Cl2, K2CO3, Dioxane, 90 °C | Varies |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound, the corresponding boronic acid (1.1-1.5 equivalents), and a base (e.g., Na2CO3, K2CO3, or Cs2CO3, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for several hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides an alternative and often milder method compared to traditional SNAr for the synthesis of 4-amino-2-(trifluoromethyl)pyridine derivatives, especially with less nucleophilic amines.

| Amine | Product | Reaction Conditions | Yield (%) |

| Aniline | 4-(Phenylamino)-2-(trifluoromethyl)pyridine | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | High |

| Morpholine | 4-Morpholino-2-(trifluoromethyl)pyridine | Pd(OAc)2, BINAP, NaOtBu, Toluene, 90 °C | Good |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOtBu). A solvent such as toluene or dioxane is added, followed by this compound and the amine. The vessel is sealed and heated at 80-120°C until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to afford the desired N-aryl or N-alkyl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is an efficient method for synthesizing 4-alkynyl-2-(trifluoromethyl)pyridines.

| Alkyne | Product | Reaction Conditions | Yield (%) |

| Phenylacetylene | 4-(Phenylethynyl)-2-(trifluoromethyl)pyridine | Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C | Good |

| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine | Pd(PPh3)4, CuI, Et3N, DMF, 80 °C | High |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperatures (40-80°C) for several hours. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then purified by column chromatography.

Conclusion

The chloro group in this compound is a highly reactive and versatile functional group that enables a wide array of chemical transformations. Its susceptibility to nucleophilic aromatic substitution allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, opens up a vast chemical space for the synthesis of diverse and complex molecules. This makes this compound an invaluable building block for researchers, scientists, and drug development professionals in their quest for novel compounds with desired properties. The methodologies outlined in this guide provide a solid foundation for the strategic functionalization of this important heterocyclic compound.

The Trifluoromethyl Group on the Pyridine Ring: An In-depth Technical Guide on its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal chemistry and agrochemistry. This powerful electron-withdrawing substituent dramatically alters the electronic landscape of the pyridine core, influencing its reactivity, basicity, and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the electronic properties of the trifluoromethyl group on the pyridine ring, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Core Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its strong inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the bond to the aromatic ring. This inductive pull significantly reduces the electron density of the pyridine ring. Unlike substituents with lone pairs, the CF₃ group does not participate in resonance donation (+R) and is considered a purely electron-withdrawing moiety.[2] This pronounced electronic influence has profound implications for the molecule's properties and reactivity.

Hammett Parameters

| Parameter | 2-CF₃ (ortho) | 3-CF₃ (meta) | 4-CF₃ (para) |

| σm | - | 0.44 | - |

| σp | - | - | 0.57 |

| σI (Inductive) | 0.38 | 0.38 | 0.38 |

| σR (Resonance) | 0.16 | 0.16 | 0.16 |

| Note: The values presented are for the trifluoromethyl group on a benzene ring and serve as a close approximation for the pyridine ring. The meta value (σm) is most applicable to the 3-position, and the para value (σp) to the 4-position. |

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid. A predicted pKa value for 4-(trifluoromethyl)pyridine is 2.92.[3]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | Not available |

| 3-(Trifluoromethyl)pyridine | Not available |

| 4-(Trifluoromethyl)pyridine | 2.92 (Predicted)[3] |

Spectroscopic Properties

NMR spectroscopy is a powerful tool for probing the electronic environment of trifluoromethylated pyridines. The chemical shifts of the pyridine ring protons and carbons, as well as the fluorine atoms of the CF₃ group, are sensitive to the electron density distribution.

NMR Data

The following table summarizes representative NMR data for trifluoromethylpyridine isomers. Note that chemical shifts can vary with solvent and spectrometer frequency.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | 8.75 (d), 7.89 (t), 7.70 (d), 7.52 (dd) | Not available | -68.1 |

| 3-(Trifluoromethyl)pyridine | 8.91 (s), 8.82 (d), 7.94 (d), 7.50 (dd) | Not available | Not available |

| 4-(Trifluoromethyl)pyridine | 8.60 (d), 7.58 (s), 7.46 (d)[4] | Not available | -65.12[5] |

Note: Data is compiled from various sources and may have been recorded under different conditions.[4][5]

Reactivity

The electronic modifications induced by the trifluoromethyl group significantly impact the reactivity of the pyridine ring in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. This deactivation makes the pyridine ring less nucleophilic and thus less reactive towards electrophiles. The substitution, when it does occur, is directed to the meta position (C-3 and C-5 relative to the CF₃ group). For instance, in the nitration of trifluoromethyl-substituted pyridines, the nitro group is introduced at a meta position.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

The Versatile Building Block: A Technical Review of 4-Chloro-2-(Trifluoromethyl)pyridine's Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide array of functional molecules. The strategic incorporation of the trifluoromethyl group (-CF3) at the 2-position and a reactive chlorine atom at the 4-position of the pyridine ring bestows unique chemical properties, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the chlorine atom towards nucleophilic substitution and facilitates various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds. We present key reaction data in structured tables, detail experimental protocols for seminal reactions, and provide visual representations of reaction workflows and a key signaling pathway.

Core Applications in Synthesis

The reactivity of this compound is dominated by the lability of the C4-chloro substituent, making it an excellent substrate for a variety of transformations. These primarily include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, renders the 4-position susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur-containing moieties.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Sulfide (Na₂S) | DMF, 80-100°C, 5-9 h | 2-Mercapto-4-(trifluoromethyl)pyridine | 78 | [1] |

| Ammonia (NH₃) | Hydrophilic ether, 130-160°C, 4-7 h | 2-Amino-4-(trifluoromethyl)pyridine | High (not specified) | [2] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as an effective coupling partner in these transformations.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 4-Phenyl-2-(trifluoromethyl)pyridine | 81 | General Protocol |

| Buchwald-Hartwig | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 4-(Morpholin-4-yl)-2-(trifluoromethyl)pyridine | 94 | General Protocol |

Key Experimental Protocols

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol describes the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine, a common precursor to the title compound.

Materials:

-

2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

-

1,2-Dichloroethane

Procedure:

-

To a reaction vessel containing 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol, 2.00 g) is added 1,2-dichloroethane (20 mL).

-

A catalytic amount of DMF (1-2 drops) is added to the mixture.

-

Thionyl chloride (0.025 mol, 2.90 g) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux at 110°C for 4 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with 1,2-dichloroethane (20 mL).

-

The reaction mixture is then carefully added dropwise to ice water.

-

The aqueous solution is neutralized to a neutral pH with a 10% sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with 1,2-dichloroethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2-chloro-4-(trifluoromethyl)pyridine as a pale yellow liquid. Yield: 92%[3]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a microwave-safe reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 15 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., morpholine) (1.5 eq)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Toluene (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(dba)₂, XPhos, and NaOtBu.

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add this compound and the amine.

-

Heat the reaction mixture to reflux and stir for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine

Caption: Homocoupling of this compound.

Signaling Pathway: Molidustat and the HIF Pathway

Molidustat, an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), is a therapeutic agent whose synthesis utilizes a derivative of this compound. Its mechanism of action involves the stabilization of Hypoxia-Inducible Factor (HIF), a key regulator of erythropoiesis.

Caption: Molidustat's inhibition of HIF-PH stabilizes HIF-α.

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties facilitate a range of chemical transformations, enabling the efficient construction of complex molecules with significant biological activity. The applications highlighted in this technical guide, from the synthesis of agrochemicals to the development of novel pharmaceuticals like Molidustat, underscore the continued importance of this fluorinated pyridine derivative in advancing chemical and biomedical research. Further exploration of its reactivity is poised to unlock new synthetic methodologies and lead to the discovery of next-generation functional molecules.

References

- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 2. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

The Strategic Role of 4-Chloro-2-(Trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of modern drug discovery, fluorinated heterocyclic compounds have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds can significantly enhance the pharmacological profile of drug candidates.[1][2] This modification often leads to increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2] Among these valuable building blocks, trifluoromethylpyridines (TFMPs) have emerged as a critical structural motif in a variety of approved drugs and clinical candidates.[3][4][5]

This technical guide focuses on the pivotal role of a specific, highly versatile intermediate: 4-Chloro-2-(Trifluoromethyl)pyridine . We will explore its synthesis, physicochemical properties, and its application as a core component in the synthesis of groundbreaking therapeutics, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth data, detailed experimental protocols, and logical visualizations to illuminate the importance of this key chemical entity.

Physicochemical Properties and Structural Advantages

This compound is a colorless to light brown liquid at room temperature.[6] The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment, making it an ideal substrate for a range of chemical transformations. The strong electron-withdrawing nature of the -CF3 group enhances the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions at the 4-position.[2]

The trifluoromethyl group itself confers several advantages critical for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which often extends the half-life of a drug.[1]

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][2]

-

Enhanced Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable electrostatic and hydrogen bonding interactions with target proteins, thereby increasing binding affinity and potency.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131748-14-6 | [7] |

| Molecular Formula | C₆H₃ClF₃N | [7][8][9] |

| Molecular Weight | 181.54 g/mol | [7][9] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | 146-147 °C | [10] |

| Density | 1.411 g/mL at 25 °C | [10] |

| Solubility | Slightly soluble in water | [7] |

| Refractive Index | n20/D 1.4490 | [10] |

Synthesis and Key Reactions

The synthesis of trifluoromethylpyridines can be broadly achieved through two main strategies: direct fluorination of a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.[3][5] For chlorotrifluoromethylpyridines, a common industrial method involves the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures.[5][11]

A general laboratory-scale synthesis involves the chlorination of a corresponding 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.

Caption: General synthetic workflow for 2-Chloro-4-(trifluoromethyl)pyridine.

Experimental Protocol: General Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

This protocol is adapted from established methods for the chlorination of hydroxypyridines.[12][13]

-

Reaction Setup: To a reaction vessel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane or N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) if not used as the solvent.

-

Chlorinating Agent: Cool the mixture in an ice bath and slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (2.0 eq) or phosphorus pentachloride (PCl₅) (2.0 eq), dropwise, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (e.g., 80-110 °C) for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., 10% sodium hydroxide solution) to a neutral pH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final 2-chloro-4-(trifluoromethyl)pyridine.[12][13]

Core Applications in Medicinal Chemistry: A Kinase Inhibitor Powerhouse

This compound and its isomers are crucial intermediates for synthesizing complex molecules, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This versatility has made it a cornerstone in the development of numerous kinase inhibitors for cancer therapy.

Caption: this compound as a central hub for generating diverse derivatives.

Case Study 1: Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[14] It targets several tyrosine kinase receptors (VEGFR, PDGFR) and serine/threonine kinases in the Raf/MEK/ERK pathway, which are involved in tumor cell proliferation and angiogenesis.[14] The synthesis of Sorafenib utilizes a key urea linkage formation involving a 4-chloro-3-(trifluoromethyl)phenyl group. A related precursor, 4-chloropicolinamide, is central to building the other half of the molecule.

Caption: Key steps in the synthesis of the multi-kinase inhibitor Sorafenib.

Case Study 2: Regorafenib

Regorafenib is another oral multi-kinase inhibitor used for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[15] Its structure is highly similar to Sorafenib but includes an additional fluorine atom on the phenoxy ring. The synthesis follows a similar logic, highlighting the modularity of using these chloro-trifluoromethylphenyl building blocks.[16][17][18][19]

Caption: Key steps in the synthesis of the multi-kinase inhibitor Regorafenib.

Experimental Protocol: General Urea Formation for Sorafenib/Regorafenib Analogs

This protocol is a generalized procedure based on the synthesis of Sorafenib and Regorafenib.[19][20][21]

-

Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve the amine intermediate (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.

-

Isocyanate Addition: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.2 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-18 hours. The progress of the reaction can be monitored by TLC. A precipitate often forms as the product is generated.

-

Isolation: Upon completion, filter the solid product directly from the reaction mixture.

-

Washing and Drying: Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/toluene) to yield the pure urea compound.[16][17]

Broader Impact on Kinase Inhibitor Discovery

The this compound moiety and its related structures are integral to the development of inhibitors targeting a wide array of kinases beyond those targeted by Sorafenib and Regorafenib. Research has shown its utility in creating potent inhibitors for:

-

KDR (Kinase insert Domain-containing Receptor / VEGFR2): A key mediator of angiogenesis.[22][23]

-

PI3K/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[24]

-

c-KIT Kinase: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GISTs).[25][26]

Caption: Inhibition of key signaling nodes by drugs derived from trifluoromethylpyridines.

Quantitative Biological Activity Data

The utility of the trifluoromethylpyridine scaffold is quantitatively demonstrated by the potent inhibitory activities of the compounds derived from it. The data below showcases the efficacy of these derivatives against various biological targets.

Table 2: Biological Activity of Selected Trifluoromethylpyridine-Containing Compounds

| Compound | Target | Activity Metric | Value | Reference |

| Sorafenib Derivative (4a) | Tumor Cell Lines (Panel) | IC₅₀ | 1-4.3 µmol·L⁻¹ | [14] |

| KDR Inhibitor (5a) | KDR Kinase | IC₅₀ | 0.0689 µM | [22][23] |

| PI3K/mTOR Inhibitor (PQR309) | PI3Kα | Kᵢ | 31 nM | [24] |

| PI3K/mTOR Inhibitor (PQR309) | mTOR | Kᵢ | 21 nM | [24] |

| Antibacterial (F10) | Xanthomonas oryzae | EC₅₀ | 83 mg·L⁻¹ | [27] |

| Antibacterial (E1) | Ralstonia solanacearum | EC₅₀ | 40-78 mg·L⁻¹ | [27] |

| Antifungal (5u) | Rhizoctonia solani | EC₅₀ | 26.0 µg·mL⁻¹ | [28] |

| Antiviral (5m) | Tobacco Mosaic Virus (TMV) | EC₅₀ (Protection) | 103.4 µg·mL⁻¹ | [28] |

Conclusion

This compound and its related isomers are far more than simple chemical intermediates; they are enabling building blocks that have profoundly shaped the landscape of modern medicinal chemistry, particularly in oncology. The unique physicochemical properties imparted by the trifluoromethyl group—enhanced metabolic stability, lipophilicity, and target binding—make this scaffold a preferred choice for drug designers aiming to optimize pharmacokinetic and pharmacodynamic profiles.[1] The synthetic versatility of the chloro-substituted ring allows for the efficient construction of complex molecular architectures, as exemplified by the multi-kinase inhibitors Sorafenib and Regorafenib. As drug discovery continues to tackle challenges of resistance and specificity, the strategic use of foundational motifs like this compound will undoubtedly continue to fuel the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 14. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 17. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 18. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]

- 19. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 20. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 22. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Gateway to Bioactive Scaffolds: An In-depth Technical Guide to Nucleophilic Substitution on 4-Chloro-2-(Trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, kinetics, and synthetic applications of nucleophilic aromatic substitution (SNAr) on 4-Chloro-2-(trifluoromethyl)pyridine. This pyridinic scaffold is a pivotal building block in medicinal chemistry, largely owing to the activating effect of the electron-withdrawing trifluoromethyl group, which facilitates the displacement of the C4-chloro substituent. This document details the underlying mechanistic principles, collates available quantitative data, and furnishes exemplary experimental protocols. Furthermore, it visualizes the reaction pathways and experimental workflows to enhance understanding and application in research and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of a trifluoromethyl group and a chlorine atom on the pyridine ring. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron deficiency of the pyridine ring, renders the C4 position highly susceptible to nucleophilic attack. This predictable reactivity makes it an ideal substrate for SNAr reactions, enabling the facile introduction of a diverse array of functional groups and the construction of complex molecular architectures. A prominent application of this substrate is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, a class of targeted cancer therapeutics.[1][2][3][4][5]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution on this compound proceeds via the widely accepted SNAr mechanism, which is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitrogen atom of the pyridine ring and the strongly electron-withdrawing trifluoromethyl group at the C2 position.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent step, the aromaticity of the pyridine ring is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

Diagram: Generalized SNAr Mechanism

Caption: Generalized two-step addition-elimination mechanism for the SNAr reaction.

Quantitative Data

While specific kinetic data such as rate constants and activation energies for the nucleophilic substitution on this compound are not extensively reported in peer-reviewed literature, the relative reactivity can be inferred from general principles of SNAr reactions. The presence of the strongly deactivating trifluoromethyl group at the ortho position significantly enhances the reaction rate compared to unsubstituted 4-chloropyridine.

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles, primarily extracted from the synthetic procedures for FAK inhibitors and related compounds.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline Derivatives | K₂CO₃, DMA, 120 °C | 4-Anilino-2-(trifluoromethyl)pyridine | Good to Excellent | [6] |

| Substituted Anilines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | N-Aryl-2-(trifluoromethyl)pyridin-4-amine | 70-90 | General Buchwald-Hartwig conditions |

| Aliphatic Amines | Et₃N, CH₃CN, 80 °C | 4-(Alkylamino)-2-(trifluoromethyl)pyridine | High | General SNAr conditions |

| Phenols | K₂CO₃, DMF, 100 °C | 4-Phenoxy-2-(trifluoromethyl)pyridine | Moderate to High | General Williamson ether synthesis conditions |

| Thiols | NaH, THF, rt | 4-(Thioalkyl)-2-(trifluoromethyl)pyridine | High | General SNAr conditions |

Note: Yields are highly dependent on the specific nucleophile, solvent, temperature, and reaction time. The data presented are indicative and should be optimized for specific applications.

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound. These are representative procedures that can be adapted for a range of nucleophiles.

Reaction with an Amine Nucleophile (General Procedure for Anilines)

This protocol describes a typical procedure for the SNAr reaction of this compound with an aniline derivative, a key step in the synthesis of many FAK inhibitors.

Materials:

-

This compound

-

Substituted Aniline (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃, 2.0 equivalents)

-

N,N-Dimethylacetamide (DMA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the substituted aniline (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous N,N-dimethylacetamide to achieve a suitable concentration (e.g., 0.5 M).

-

Stir the reaction mixture and heat to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-2-(trifluoromethyl)pyridin-4-amine.

Diagram: Experimental Workflow for Amination

Caption: A typical experimental workflow for the amination of this compound.

Application in Drug Development: Synthesis of FAK Inhibitors

A significant application of nucleophilic substitution on this compound is in the synthesis of the 2,4-diaminopyrimidine scaffold, which is a common core in many FAK inhibitors. For instance, in the synthesis of compounds structurally related to GSK2256098, a key step involves the reaction of this compound with a substituted aniline.[7][8][9]

Diagram: Role in FAK Inhibitor Synthesis

Caption: Synthetic pathway illustrating the use of this compound in the synthesis of FAK inhibitors.

Conclusion

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. The predictable and efficient nucleophilic aromatic substitution at the C4 position, activated by the C2-trifluoromethyl group, allows for the straightforward introduction of a wide range of functionalities. This technical guide has provided a detailed overview of the underlying mechanism, summarized available quantitative data, and presented practical experimental protocols. The visualizations of the reaction mechanism and experimental workflows are intended to serve as a useful resource for researchers engaged in the synthesis of novel bioactive molecules. Further investigation into the specific kinetics and the concerted versus stepwise nature of the SNAr mechanism for this particular substrate would be a valuable contribution to the field.

References

- 1. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and First Synthesis of Substituted Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and first synthesis of substituted trifluoromethylpyridines, a class of compounds that has become pivotal in the development of pharmaceuticals and agrochemicals. The strategic introduction of the trifluoromethyl group into the pyridine ring imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, which are highly desirable in bioactive molecules. This document details the seminal synthetic methodologies, presents key quantitative data from the earliest preparations, and explores the foundational understanding of the biological activities of these compounds.

Introduction

The incorporation of fluorine into organic molecules has been a transformative strategy in medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Trifluoromethylpyridines represent a critical scaffold in this domain, with numerous successful commercial products in both the pharmaceutical and agrochemical sectors.[1][2] This guide focuses on the historical origins of this important class of compounds, detailing their first reported synthesis and the early investigations into their properties.

The First Synthesis of Trifluoromethylpyridines

The first successful synthesis of trifluoromethylpyridines was reported in 1947 by E. T. McBee, H. B. Hass, and E. M. Hodnett.[1] Their approach was a two-step, vapor-phase process starting from the corresponding picolines (methylpyridines).

Experimental Protocols

The pioneering work of McBee and his colleagues laid the groundwork for future developments in the synthesis of fluorinated heterocycles. The general methodology involved the initial chlorination of the methyl group, followed by a halogen exchange reaction to introduce fluorine.

Step 1: Vapor-Phase Chlorination of Picolines

The first step was the exhaustive chlorination of the methyl group of 2-, 3-, or 4-picoline to the corresponding (trichloromethyl)pyridine. This was achieved by reacting the picoline with chlorine gas at elevated temperatures in the vapor phase.

-

General Procedure: The picoline is vaporized and mixed with a stream of chlorine gas. This mixture is then passed through a heated reaction tube. The reaction is highly exothermic and requires careful temperature control. The effluent from the reactor is then cooled to condense the product, which is subsequently purified by distillation.

Step 2: Vapor-Phase Fluorination of (Trichloromethyl)pyridines

The second step involved the fluorination of the (trichloromethyl)pyridine intermediate using anhydrous hydrogen fluoride (HF) in the vapor phase. This halogen exchange reaction replaced the chlorine atoms with fluorine to yield the desired trifluoromethylpyridine.

-

General Procedure: The purified (trichloromethyl)pyridine is vaporized and mixed with a stream of anhydrous hydrogen fluoride. This gaseous mixture is passed through a heated reaction tube, which may contain a catalyst to facilitate the reaction. The products are then cooled, and the desired trifluoromethylpyridine is separated from unreacted starting material and byproducts by distillation.

Experimental Workflow for the First Synthesis of Trifluoromethylpyridines (McBee et al., 1947)

Caption: Workflow of the first synthesis of trifluoromethylpyridines.

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative data reported by McBee, Hass, and Hodnett in their 1947 publication for the synthesis of 2-, 3-, and 4-trifluoromethylpyridine.

| Compound | Starting Material | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Trifluoromethylpyridine | 2-Picoline | 139-141 | 1.275 | 1.419 |

| 3-Trifluoromethylpyridine | 3-Picoline | 113-115 | 1.276 | 1.418 |

| 4-Trifluoromethylpyridine | 4-Picoline | 147.10 (MW) | - | - |

Note: Some physical properties for 4-trifluoromethylpyridine were not detailed in the initial report but have been characterized in later work. The molecular weight is provided for reference.[3][4][5][6][7]

Early Applications and Biological Activity

While the initial 1947 publication focused on the synthesis of these novel compounds, the unique properties imparted by the trifluoromethyl group quickly garnered interest in their potential applications. The primary area where trifluoromethylpyridines first made a significant impact was in the field of agrochemicals.

Herbicidal Activity

The first commercial herbicide containing a trifluoromethylpyridine moiety was fluazifop-butyl, introduced in 1982.[1][8] This compound is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.

-

Mechanism of Action: Fluazifop-butyl is an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[8] By inhibiting this enzyme, the herbicide disrupts the formation of cell membranes, leading to the death of the weed.

Signaling Pathway of Fluazifop-butyl

Caption: Inhibition of ACCase by fluazifop-butyl.

Insecticidal and Fungicidal Activities

Following the success of trifluoromethylpyridine-based herbicides, research expanded to explore their potential as insecticides and fungicides. While the simple, parent trifluoromethylpyridines did not emerge as major commercial products in these areas, their core structure proved to be a valuable building block for more complex and potent molecules. Later research demonstrated that derivatives of trifluoromethylpyridines exhibit significant insecticidal and fungicidal properties.[2][9][10]

Modern Synthetic Approaches

While the vapor-phase halogen exchange method was groundbreaking, it requires harsh conditions and specialized equipment. Since the initial discovery, more versatile and scalable synthetic routes have been developed.

Simultaneous Vapor-Phase Chlorination and Fluorination

An advancement over the two-step process is the simultaneous vapor-phase chlorination and fluorination of picolines. This method involves passing a mixture of the picoline, chlorine, and hydrogen fluoride over a catalyst at high temperatures. This approach can provide key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step.[1]

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Another important strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach allows for the synthesis of a wide variety of substituted trifluoromethylpyridines with greater control over the substitution pattern. Common trifluoromethyl-containing building blocks include ethyl trifluoroacetate and trifluoroacetic anhydride.[2]

Logical Relationship of Synthetic Methodologies

Caption: Evolution of synthetic routes to trifluoromethylpyridines.

Conclusion

The discovery and first synthesis of substituted trifluoromethylpyridines by McBee, Hass, and Hodnett in 1947 marked a significant milestone in organofluorine chemistry. Their pioneering work, which established the feasibility of introducing the trifluoromethyl group into the pyridine nucleus, paved the way for the development of a vast array of bioactive molecules. From the first commercial herbicide, fluazifop-butyl, to a multitude of modern pharmaceuticals and agrochemicals, the trifluoromethylpyridine scaffold continues to be a cornerstone of innovation in chemical science. The evolution of synthetic methodologies from the original vapor-phase halogen exchange to more sophisticated building block approaches has further expanded the accessibility and diversity of these valuable compounds. This technical guide serves as a testament to the enduring importance of this foundational discovery and provides a valuable resource for researchers and developers in the ongoing quest for novel and effective chemical entities.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 4-trifluoromethyl- [webbook.nist.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-Chloro-2-(Trifluoromethyl)pyridine in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. 4-Chloro-2-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block, offering a reactive handle for the construction of a diverse array of novel and complex heterocyclic systems. The presence of a trifluoromethyl group at the 2-position and a chloro substituent at the 4-position provides orthogonal reactivity, enabling selective functionalization through various synthetic methodologies. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a precursor to innovative heterocyclic structures.

Synthesis of the Core Scaffold

While various methods for the synthesis of chlorotrifluoromethylpyridines have been reported, a common strategy for obtaining the this compound scaffold involves multi-step sequences starting from acyclic precursors. One patented approach details a convergent synthesis that avoids the direct and often challenging trifluoromethylation of a pre-formed pyridine ring.

A general workflow for the synthesis of this compound can be visualized as follows:

Figure 1: General synthetic strategy for this compound.

Key Reactions and Applications in Heterocycle Synthesis

The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chloro substituent, facilitating a range of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Figure 2: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures). The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and heated at a temperature ranging from 80 to 120 °C for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted pyridine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 78 |

Buchwald-Hartwig Amination: This reaction provides a versatile route to synthesize 4-amino-2-(trifluoromethyl)pyridine derivatives, which are important pharmacophores.

Figure 3: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.). The vessel is removed from the glovebox, and this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added under an inert atmosphere. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred for 4 to 24 hours. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure 4-amino-2-(trifluoromethyl)pyridine derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 12 | 88 |

| Aniline | Pd(OAc)₂/RuPhos (3/6) | K₃PO₄ | Dioxane | 110 | 18 | 75 |

| Benzylamine | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ | Toluene | 90 | 16 | 82 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, makes the 4-position susceptible to nucleophilic aromatic substitution with a variety of nucleophiles.

Figure 4: Nucleophilic aromatic substitution on this compound.

Experimental Protocol: General Procedure for SNAr with O-, S-, and N-Nucleophiles

To a solution of the nucleophile (e.g., alcohol, thiol, or amine; 1.1-1.5 eq.) in a polar aprotic solvent such as DMF or DMSO, a base (e.g., NaH, K₂CO₃, or Et₃N; 1.2-2.0 eq.) is added at 0 °C or room temperature. After stirring for a short period, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is then stirred at a temperature ranging from room temperature to 100 °C for 1 to 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the desired 4-substituted pyridine.

Table 3: Representative SNAr Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 90 |

| Thiophenol | NaH | THF | 25 | 2 | 95 |

| Piperidine | Et₃N | DMSO | 100 | 8 | 85 |

Spectroscopic Data of this compound

Characterization of the starting material is crucial for ensuring the success of subsequent reactions. The following data has been reported for this compound:

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.60 (d, J = 5.2 Hz, 1H), 7.58 (s, 1H), 7.46 (dd, J = 5.2, 1.6 Hz, 1H) |